molecular formula C16H14N2O B5697771 N-(2-cyanophenyl)-2,5-dimethylbenzamide CAS No. 702648-69-9

N-(2-cyanophenyl)-2,5-dimethylbenzamide

Cat. No. B5697771
CAS RN: 702648-69-9
M. Wt: 250.29 g/mol
InChI Key: JKAIBMOSAWXWAK-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2,5-dimethylbenzamide, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and it is now being evaluated in clinical trials.

Mechanism of Action

N-(2-cyanophenyl)-2,5-dimethylbenzamide inhibits several kinases that are involved in the growth and survival of cancer cells, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. By inhibiting these kinases, this compound disrupts signaling pathways that are critical for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (cell death) in cancer cells and to inhibit the growth and proliferation of these cells. This compound has also been shown to inhibit the activity of immune cells, which can contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-cyanophenyl)-2,5-dimethylbenzamide in lab experiments is that it has been well-studied in preclinical models of cancer and has demonstrated potent antitumor activity. However, one limitation of using this compound is that it may not be effective in all types of cancer, and its efficacy may vary depending on the specific genetic mutations present in the cancer cells.

Future Directions

There are several potential future directions for research on N-(2-cyanophenyl)-2,5-dimethylbenzamide. One area of interest is the development of combination therapies that incorporate this compound with other targeted therapies or immunotherapies. Another area of interest is the exploration of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders. Additionally, further studies are needed to better understand the mechanisms of action of this compound and to identify biomarkers that can predict its efficacy in different types of cancer.

Synthesis Methods

The synthesis of N-(2-cyanophenyl)-2,5-dimethylbenzamide involves several steps. The first step is the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-amino-5-cyanobenzonitrile to yield the desired product.

Scientific Research Applications

N-(2-cyanophenyl)-2,5-dimethylbenzamide has been shown to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells. This compound has been studied in various preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has demonstrated potent antitumor activity and has been well-tolerated.

properties

IUPAC Name

N-(2-cyanophenyl)-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-7-8-12(2)14(9-11)16(19)18-15-6-4-3-5-13(15)10-17/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAIBMOSAWXWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358937
Record name N-(2-cyanophenyl)-2,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

702648-69-9
Record name N-(2-cyanophenyl)-2,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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